N-(4-tert-butylbenzoyl)phenylalanine
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Overview
Description
2-[(4-tert-Butylphenyl)formamido]-3-phenylpropanoic acid is a synthetic organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is known for its unique structural features, which include a tert-butyl group and a formamido group attached to a phenylpropanoic acid backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[(4-tert-butylphenyl)formamido]-3-phenylpropanoic acid typically involves the reaction of 4-tert-butylbenzoyl chloride with alanine in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4-tert-butylphenyl)formamido]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4-tert-butylphenyl)formamido]-3-phenylpropanoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylphenyl)formamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group may enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
2-[(4-tert-butylphenyl)formamido]-3-phenylpropanoic acid can be compared with other similar compounds, such as:
N-(4-tert-butylbenzoyl)alanine: This compound shares a similar structure but lacks the phenyl group on the propanoic acid backbone.
4-tert-butylphenylalanine: This compound has a similar tert-butylphenyl group but differs in the functional groups attached to the amino acid backbone.
The uniqueness of 2-[(4-tert-butylphenyl)formamido]-3-phenylpropanoic acid lies in its combination of structural features, which confer specific chemical and biological properties that are distinct from those of related compounds.
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
STEXBIQSNXOZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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